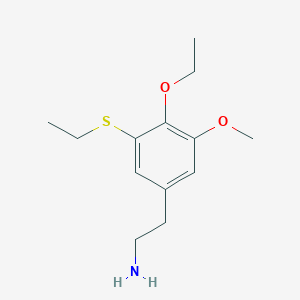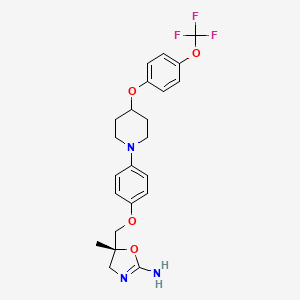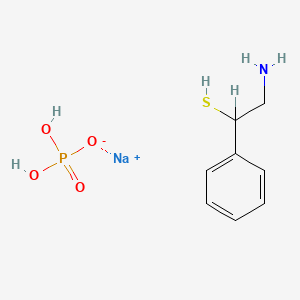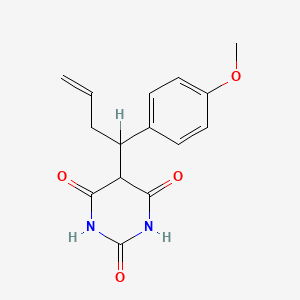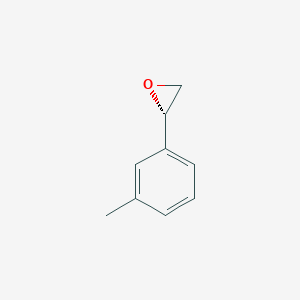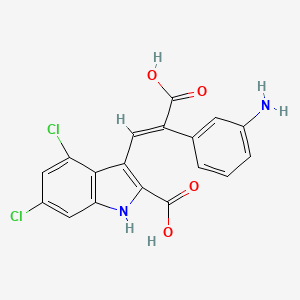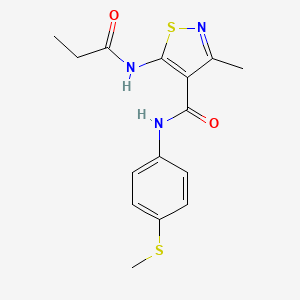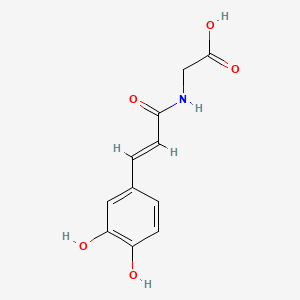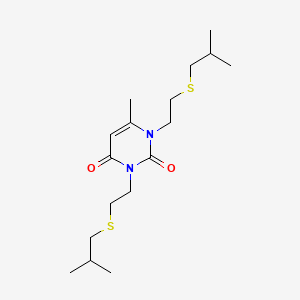
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated indenone core, a piperidine ring, and methoxy groups. The presence of fluorine atoms and the piperidine moiety contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indenone Core: This step involves the cyclization of appropriate precursors to form the indenone structure.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperidine ring can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,3-dihydro-1H-inden-1-one
- 1-Amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride stands out due to its unique combination of fluorine atoms, piperidine ring, and methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific applications.
Properties
CAS No. |
290308-82-6 |
|---|---|
Molecular Formula |
C24H28ClF2NO3 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-inden-1-one;hydrochloride |
InChI |
InChI=1S/C24H27F2NO3.ClH/c1-29-21-11-18-14-24(26,23(28)20(18)12-22(21)30-2)13-16-6-8-27(9-7-16)15-17-4-3-5-19(25)10-17;/h3-5,10-12,16H,6-9,13-15H2,1-2H3;1H |
InChI Key |
FWMCRDREDHSOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
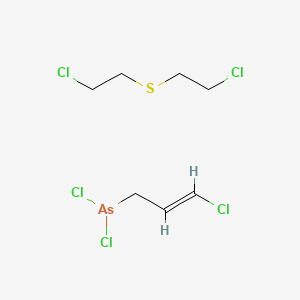
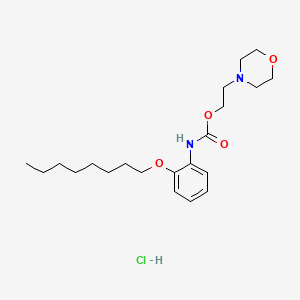
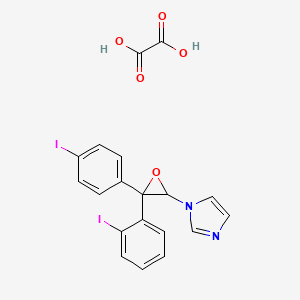
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
